

downstream signaling pathways of POI ligand 1

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An In-depth Technical Guide on the Core Downstream Signaling Pathways of Epidermal Growth Factor (EGF)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2] Upon binding of its cognate ligand, Epidermal Growth Factor (EGF), EGFR undergoes dimerization, leading to the activation of its intrinsic intracellular tyrosine kinase activity.[3][4] This activation triggers the autophosphorylation of specific tyrosine residues within the receptor's cytoplasmic domain, creating docking sites for various adaptor proteins and enzymes. These interactions initiate a cascade of downstream signaling events that transmit extracellular signals to the nucleus, ultimately modulating gene expression.[1][4]

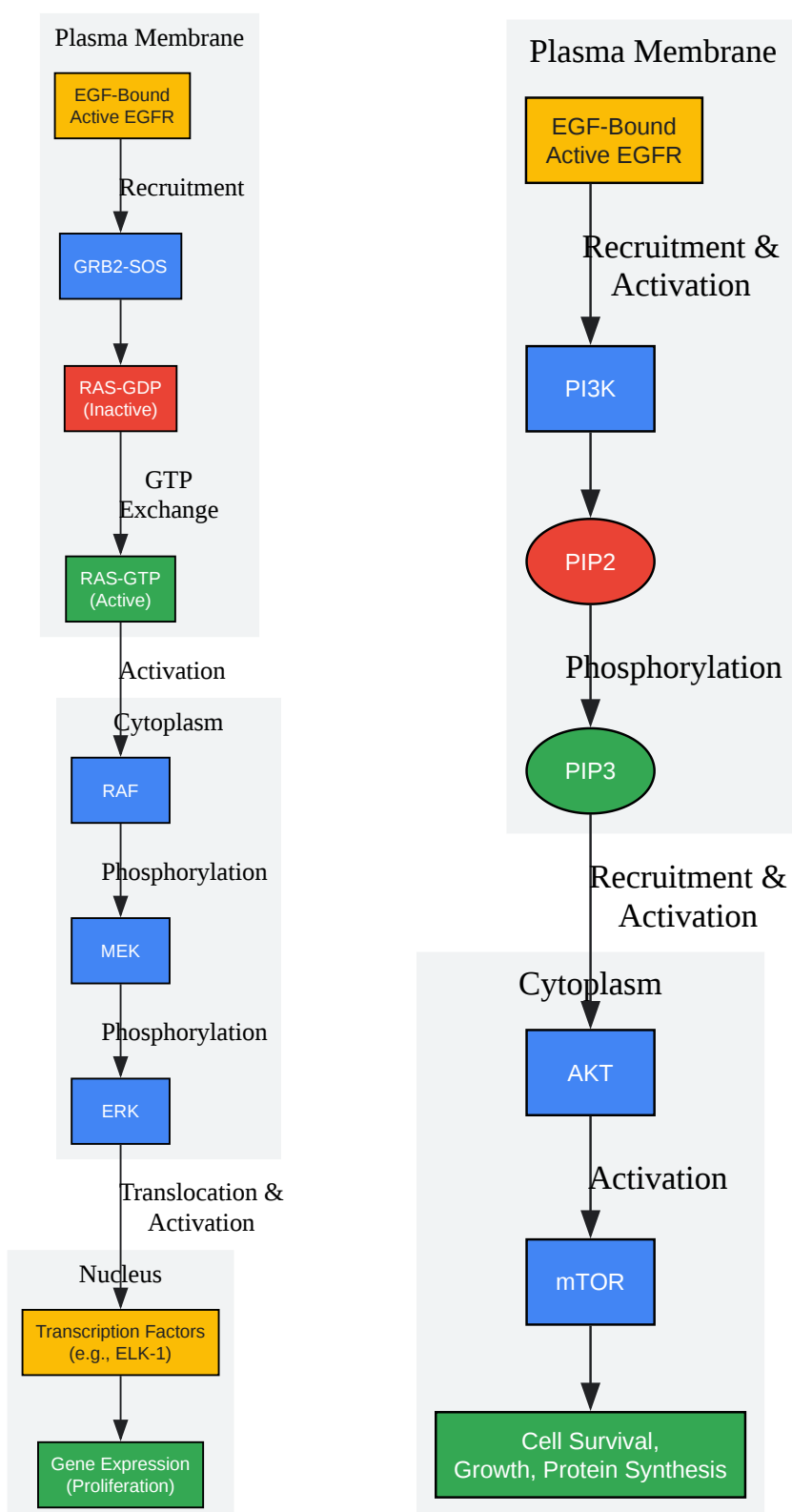
Dysregulation of the EGFR signaling network, through mechanisms such as receptor overexpression or activating mutations, is a hallmark of numerous human cancers, including a high percentage of head and neck cancers and non-small cell lung cancer.[5][6] This makes EGFR and its downstream pathways prime targets for therapeutic intervention. This guide provides a detailed overview of the core downstream signaling pathways activated by EGF, presents quantitative data on pathway modulation, details key experimental protocols for studying these events, and provides visual diagrams to illustrate these complex processes.

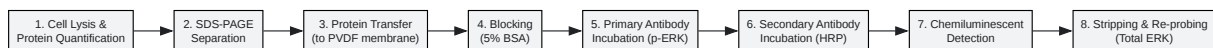
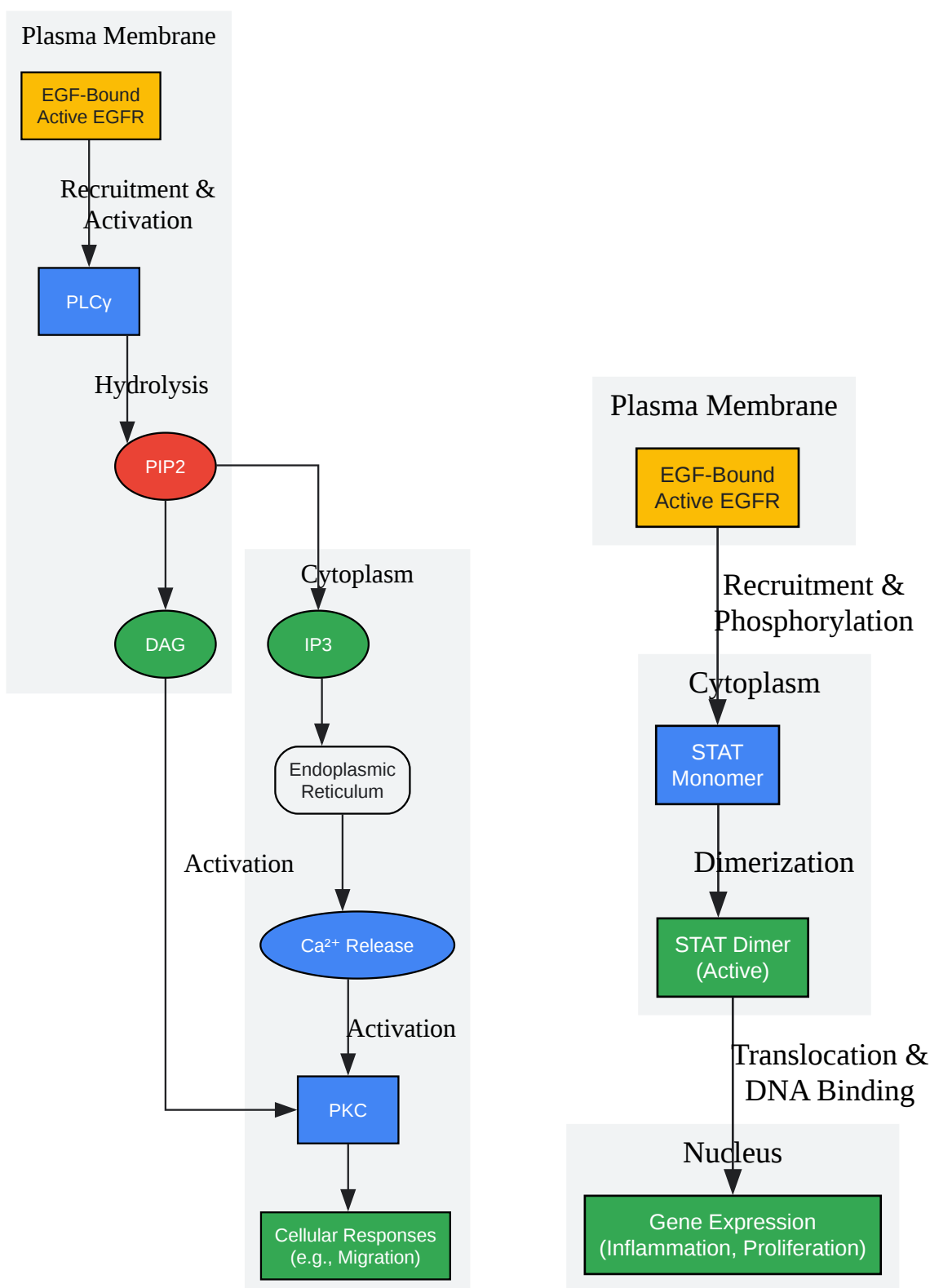
Core Downstream Signaling Pathways

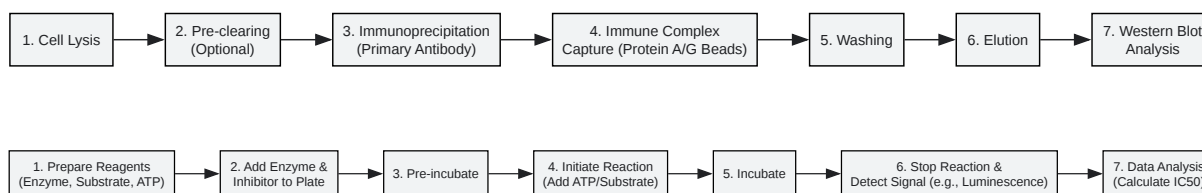
Activation of EGFR initiates several key signaling cascades. The primary pathways include the RAS/RAF/MEK/ERK pathway, the PI3K/AKT/mTOR pathway, the PLC γ pathway, and the JAK/STAT pathway.^[5]

The RAS/RAF/MEK/ERK Pathway

This pathway is a central regulator of cell proliferation and differentiation. Upon EGF binding, the adaptor protein Growth factor receptor-bound protein 2 (GRB2), which is in a complex with the Son of sevenless (SOS) guanine nucleotide exchange factor, is recruited to phosphotyrosine residues on the activated EGFR, either directly or via the SHC adaptor protein.^{[1][2]} SOS then activates the small GTPase RAS by promoting the exchange of GDP for GTP.^[1] Activated RAS recruits and activates the RAF kinase, initiating a phosphorylation cascade that proceeds through MEK (a MAP kinase kinase) and finally to ERK (Extracellular signal-regulated kinase), also known as MAPK.^{[1][7]} Activated ERK translocates to the nucleus, where it phosphorylates and activates numerous transcription factors, leading to changes in gene expression that drive cell proliferation.^[1]







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